methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate
Description
Methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate is a pyridine-derived ester characterized by a conjugated α,β-unsaturated ester system and a substituted pyridine ring. The compound features a 2-amino-4-methoxy substitution pattern on the pyridine ring, which confers unique electronic and steric properties. The compound has been cataloged under CAS 1344297-40-0 but is listed as discontinued in commercial databases .
Properties
IUPAC Name |
methyl 3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOIJQIRYUXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate typically involves the reaction of 2-amino-4-methoxypyridine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, followed by nucleophilic addition to the acrylate ester . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Scientific Research Applications
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of pyridine-based α,β-unsaturated esters. Below is a comparison with structurally related derivatives:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The 2-amino-4-methoxy substitution in the target compound enhances electron-donating capacity compared to halogenated derivatives (e.g., 4-chloro in tert-butyl derivatives), which may influence reactivity in nucleophilic or electrophilic reactions .
Steric Considerations : The tert-butyl carbamate group in Catalog #HB239-1 introduces steric hindrance absent in the target compound, which may affect binding interactions in biological systems .
Reactivity Trends:
- Electrophilic Substitution: The 2-amino group in the target compound may direct electrophilic substitution to the pyridine ring’s ortho/para positions, whereas chloro substituents in tert-butyl derivatives favor meta-directing effects .
- Ester Hydrolysis : The α,β-unsaturated ester in the target compound is likely more susceptible to hydrolysis than tert-butyl carbamates due to the electron-deficient double bond .
Commercial and Research Status
- Analogs : tert-Butyl and Boc-protected derivatives remain commercially available, indicating sustained demand for halogenated or carbamate-functionalized pyridines .
Biological Activity
Methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate, with the molecular formula and CAS number 1072139-91-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxypyridine moiety, which is known to enhance biological activity through various mechanisms. The compound's structure is as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis, this compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against standard strains, revealing its efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | 64 |
| Enterococcus faecalis | 4 | 8 |
| Pseudomonas aeruginosa | 16 | 32 |
The compound exhibited the strongest activity against Enterococcus faecalis, with an MIC of 4 µg/mL, indicating its potential as a therapeutic agent for infections caused by resistant bacterial strains.
Antifungal Activity
In addition to antibacterial properties, this compound also showed antifungal activity. Testing against common fungal pathogens revealed promising results.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Cryptococcus neoformans | 8 |
The compound demonstrated notable effectiveness against Cryptococcus neoformans, suggesting its potential utility in treating fungal infections.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. Molecular docking studies indicate that the compound interacts with bacterial ribosomes and enzymes essential for cell wall synthesis, leading to bactericidal effects.
Case Studies
A recent study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. The results showed a significant reduction in bacterial load in treated animals compared to controls, supporting its therapeutic potential.
Study Summary
Objective: Evaluate the in vivo efficacy against Staphylococcus aureus infections
Method: Murine model treatment with varying doses
Results:
- Control Group: High bacterial load
- Treated Group: Dose-dependent reduction in bacterial load
- Low Dose: 50% reduction
- High Dose: 90% reduction
These findings underscore the compound's potential as an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
